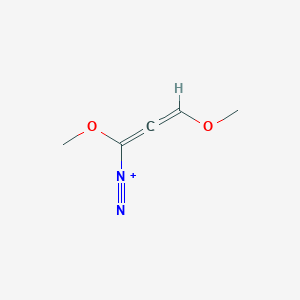![molecular formula C18H22O2 B14180856 2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol CAS No. 922165-58-0](/img/structure/B14180856.png)
2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol is an organic compound characterized by a naphthalene ring substituted with a cyclopentyl group that contains a methoxymethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boron reagent with a halogenated naphthalene derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthaldehyde or naphthoquinone derivatives, while reduction can produce various alcohols or hydrocarbons.
科学研究应用
2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites on enzymes, altering their activity and affecting metabolic pathways. Additionally, its structural features allow it to interact with cell membranes and other biological macromolecules, influencing cellular processes.
相似化合物的比较
Similar Compounds
- 2-{[1-(Methoxymethyl)cyclopentyl]methyl}ethan-1-amine
- 2-{[1-(Methoxymethyl)cyclopentyl]acetonitrile
- 2-{[1-(Methoxymethyl)cyclopentyl]methylsulfanyl}pyrimidine
Uniqueness
2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol is unique due to its naphthalene ring structure, which imparts specific chemical and physical properties. This distinguishes it from other similar compounds that may lack the aromatic ring or have different substituents, leading to variations in reactivity and applications.
属性
CAS 编号 |
922165-58-0 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC 名称 |
2-[[1-(methoxymethyl)cyclopentyl]methyl]naphthalen-1-ol |
InChI |
InChI=1S/C18H22O2/c1-20-13-18(10-4-5-11-18)12-15-9-8-14-6-2-3-7-16(14)17(15)19/h2-3,6-9,19H,4-5,10-13H2,1H3 |
InChI 键 |
ZBVKZBFTPVIJJI-UHFFFAOYSA-N |
规范 SMILES |
COCC1(CCCC1)CC2=C(C3=CC=CC=C3C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)

![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
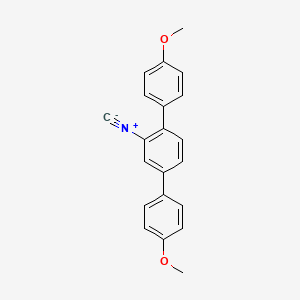
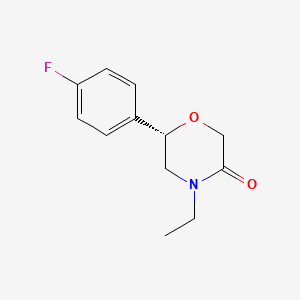
![1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane](/img/structure/B14180796.png)
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
![N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14180822.png)
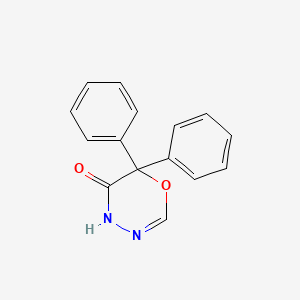
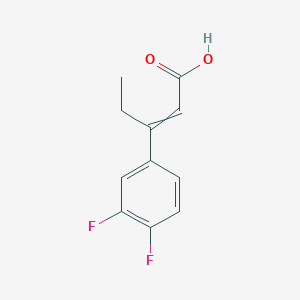
![4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B14180841.png)
